(2-Amino-3-(tert-butyl)phenyl)methanol
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Overview
Description
(2-Amino-3-(tert-butyl)phenyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with an amino group at the second position, a tert-butyl group at the third position, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-(tert-butyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 2-amino-3-(tert-butyl)benzaldehyde using sodium borohydride in methanol at low temperatures can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using cost-effective and efficient reducing agents. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives .
Scientific Research Applications
(2-Amino-3-(tert-butyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2-Amino-3-(tert-butyl)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group can participate in nucleophilic reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-3-methylphenyl)methanol
- (2-Amino-3-ethylphenyl)methanol
- (2-Amino-3-isopropylphenyl)methanol
Uniqueness
(2-Amino-3-(tert-butyl)phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This makes it distinct from other similar compounds that have smaller alkyl groups .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2-amino-3-tert-butylphenyl)methanol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-4-5-8(7-13)10(9)12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
GVGCIABEEAFFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1N)CO |
Origin of Product |
United States |
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